molecular formula C7H12Cl2N4O B6277459 6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride CAS No. 2763750-58-7

6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride

Cat. No.: B6277459
CAS No.: 2763750-58-7
M. Wt: 239.10 g/mol
InChI Key: PQSMOUVIVAWFFN-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyrazole ring attached to a piperazine moiety, which is further modified to form a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(1H-pyrazol-4-yl)piperazine dihydrochloride
  • Pyrrolopyrazine derivatives

Comparison: 6-(1H-pyrazol-4-yl)piperazin-2-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

2763750-58-7

Molecular Formula

C7H12Cl2N4O

Molecular Weight

239.10 g/mol

IUPAC Name

6-(1H-pyrazol-4-yl)piperazin-2-one;dihydrochloride

InChI

InChI=1S/C7H10N4O.2ClH/c12-7-4-8-3-6(11-7)5-1-9-10-2-5;;/h1-2,6,8H,3-4H2,(H,9,10)(H,11,12);2*1H

InChI Key

PQSMOUVIVAWFFN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)C2=CNN=C2.Cl.Cl

Purity

95

Origin of Product

United States

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